[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol
Overview
Description
[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol: is an organic compound with the molecular formula C10H8N2O4 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Safety and Hazards
Future Directions
While specific future directions for “[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol” are not mentioned in the available resources, compounds with similar structures, such as isoxazoles, continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol typically involves the reaction of 4-nitroacetophenone with dimethyl oxalate in the presence of sodium methoxide in methanol. This reaction is followed by treatment with hydroxyamino hydrochloride and toluene-4-sulfonic acid in methanol under heating conditions . The overall process involves multiple steps, including condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-carboxylic acid.
Reduction: Formation of [3-(4-Amino-phenyl)-isoxazol-5-YL]-methanol.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other heterocyclic compounds.
- Acts as a building block for the synthesis of complex molecules.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
3-(4-Nitro-phenyl)-isoxazol-5-ylamine: Similar structure but with an amino group instead of a methanol group.
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness:
- The presence of the methanol group in [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol provides unique reactivity and potential for further functionalization.
- The combination of the nitro group and isoxazole ring imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRBUCNIAWIELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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